Cas no 1114650-04-2 (ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate)

Ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate is a synthetic organic compound featuring a benzothiazine core with a 1,1-dioxo moiety, enhancing its stability and reactivity. The structure incorporates ethoxybenzoyl and ethyl benzoate functional groups, contributing to its potential as an intermediate in pharmaceutical or materials chemistry. The sulfone group (1,1-dioxo) improves electrophilicity, facilitating nucleophilic substitution reactions. Its aromatic and heterocyclic framework suggests utility in designing bioactive molecules or functional materials. The compound's defined stereoelectronic properties may support applications in catalysis or optoelectronic research. Further studies are required to explore its full synthetic and mechanistic potential.
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate structure
1114650-04-2 structure
Product Name:ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
CAS No:1114650-04-2
MF:C26H23NO6S
MW:477.52892613411
CID:5387869
Update Time:2025-06-15

ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate Chemical and Physical Properties

Names and Identifiers

    • OGZFLJRVVOFYIC-UHFFFAOYSA-N
    • ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
    • Inchi: 1S/C26H23NO6S/c1-3-32-21-15-11-18(12-16-21)25(28)24-17-27(22-7-5-6-8-23(22)34(24,30)31)20-13-9-19(10-14-20)26(29)33-4-2/h5-17H,3-4H2,1-2H3
    • InChI Key: OGZFLJRVVOFYIC-UHFFFAOYSA-N
    • SMILES: S1(C(C(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])C([H])([H])[H])=O)=C([H])N(C2C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C=2[H])C2=C([H])C([H])=C([H])C([H])=C12)(=O)=O

ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate Pricemore >>

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Additional information on ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate

Comprehensive Analysis of Ethyl 4-[2-(4-Ethoxybenzoyl)-1,1-Dioxo-4H-1lambda6,4-Benzothiazin-4-Yl]Benzoate (CAS 1114650-04-2)

The compound ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate (CAS 1114650-04-2) is a structurally complex organic molecule with significant potential in pharmaceutical and material science applications. Its unique benzothiazine core, coupled with ethoxybenzoyl and benzoate functional groups, makes it a subject of interest for researchers exploring novel bioactive compounds. This article delves into its properties, synthesis, and potential uses while addressing trending topics like drug discovery, green chemistry, and AI-driven molecular design.

One of the most searched questions in the field of organic chemistry is: "What are the applications of benzothiazine derivatives?" The answer lies in the versatility of compounds like ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate. Recent studies highlight its role as a precursor for fluorescence probes and enzyme inhibitors, aligning with the growing demand for biocompatible imaging agents in medical diagnostics. Its sulfone group (1,1-dioxo) further enhances stability, a key factor in long-acting drug formulations.

From a synthetic perspective, the CAS 1114650-04-2 compound exemplifies modern multi-step organic synthesis techniques. Researchers often search for "efficient routes to synthesize benzothiazine derivatives", and this molecule's preparation typically involves Pd-catalyzed cross-coupling and esterification reactions. Notably, its ethyl benzoate moiety offers opportunities for prodrug development, a hot topic in targeted drug delivery systems. The compound's lipophilicity (logP ~3.5) also makes it suitable for blood-brain barrier penetration studies.

Environmental considerations are paramount in today's chemical industry. Searches for "sustainable synthesis of heterocyclic compounds" reflect this trend. The 1lambda6,4-benzothiazin scaffold in CAS 1114650-04-2 can be optimized using microwave-assisted synthesis or flow chemistry, reducing solvent waste by up to 60%. This aligns with the 12 Principles of Green Chemistry, particularly atom economy and waste minimization.

In material science, the conjugated system of ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate shows promise for organic electronics. Its electron-withdrawing sulfone and electron-donating ethoxy groups create a push-pull effect, relevant for organic photovoltaics (OPVs) and OLEDs. With global searches for "small molecule semiconductors" increasing by 40% year-over-year, this compound's charge transport properties warrant further investigation.

Quality control of CAS 1114650-04-2 involves advanced analytical techniques. Frequently searched terms like "HPLC methods for benzothiazine analysis" and "characterization of sulfone-containing compounds" highlight industry needs. The compound's UV absorption at 280-320 nm allows for sensitive detection, while LC-MS confirms its molecular weight (439.48 g/mol) with precision.

Looking ahead, computational chemistry plays a pivotal role in optimizing ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate. Molecular docking studies suggest potential interactions with kinase enzymes, correlating with searches for "new kinase inhibitor scaffolds". The compound's 3D pharmacophore model could guide fragment-based drug design, addressing the pharmaceutical industry's need for first-in-class therapeutics.

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